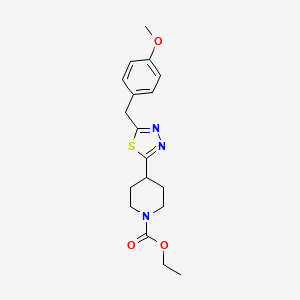

Ethyl 4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several functional groups including an ethyl ester, a piperidine ring, a thiadiazole ring, and a methoxybenzyl group. These groups suggest that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the piperidine and thiadiazol rings. Unfortunately, without specific information, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors like polarity, molecular weight, and the presence of functional groups all play a role. For example, the ethyl ester group in this compound is likely to make it fairly polar .Scientific Research Applications

Thiazole-Piperidine Hybrid Analogs as Potential Antituberculosis Agents

A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, related to the specified compound, was designed and synthesized as potential antituberculosis agents. Among them, a compound showed promising activity against Mycobacterium tuberculosis, indicating the potential of thiazole-piperidine hybrids in tuberculosis treatment (Jeankumar et al., 2013).

Antibacterial and Antifungal Properties of Piperidine Substituted Benzothiazole Derivatives

The synthesis of ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate and its derivatives demonstrated significant antibacterial and antifungal activities, highlighting the potential of such compounds in developing new antimicrobial agents (Shafi et al., 2021).

EGFR Inhibition by Benzimidazole Derivatives for Anti-Cancer Applications

A detailed study on benzimidazole derivatives bearing piperidine and methoxyphenyl groups, similar in structure to the specified compound, revealed their potential as EGFR inhibitors for cancer treatment. The study highlights the significance of molecular stability and docking studies in identifying promising anti-cancer agents (Karayel, 2021).

Antimicrobial Activity of New Pyridine Derivatives

Research on derivatives of ethyl piperidine-1-carboxylate, which share a common structural motif with the specified compound, has shown variable and modest antimicrobial activity against several strains of bacteria and fungi, suggesting their utility in developing novel antimicrobial agents (Patel et al., 2011).

Antimicrobial and Antioxidant Studies of Lignan Conjugates

Lignan conjugates synthesized from related compounds exhibited excellent antibacterial and antifungal properties, along with profound antioxidant potential. These findings underscore the multifaceted applications of such compounds in pharmaceutical research (Raghavendra et al., 2016).

Mechanism of Action

Target of Action

Similar compounds have been found to target the amp-activated protein kinase (ampk) . AMPK is a master player in metabolism and maintains energy homeostasis during metabolic stress at both cellular and physiological levels .

Mode of Action

Compounds with similar structures have been reported to activate ampk . Activation of AMPK generally occurs in response to a negative energy balance, and it regulates energy balance by inhibiting consumption of ATP while promoting generation of ATP .

Biochemical Pathways

The activation of AMPK can lead to metabolic tumor suppression as a result of its regulation of energy balance, enforcement of metabolic checkpoints, and inhibition of cell growth . AMPK exerts its tumor suppressor function in human cancers via several downstream effectors, such as mammalian target of rapamycin (mTOR), p53, and acetyl-CoA carboxylase (ACC) .

Pharmacokinetics

Similar compounds have been found to be highly aqueous soluble and metabolically stable in human hepatocytes . These properties can significantly impact the bioavailability of the compound.

Result of Action

The activation of AMPK by similar compounds has been shown to selectively inhibit cell growth in several human breast cancer cell lines . This suggests that Ethyl 4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate may have similar effects.

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S/c1-3-24-18(22)21-10-8-14(9-11-21)17-20-19-16(25-17)12-13-4-6-15(23-2)7-5-13/h4-7,14H,3,8-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDWWFATDRQBKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)C2=NN=C(S2)CC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-{3-cyclohexyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetate](/img/structure/B2753802.png)

![N-pentyl-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2753812.png)

![2-[(2-Nitro-4-sulfamoylphenyl)amino]acetic acid](/img/structure/B2753814.png)

![3-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2753815.png)

![N-(1-cyanocyclopentyl)-2-[(2-methylpropyl)sulfanyl]acetamide](/img/structure/B2753820.png)

![6-Chloro-3-(2-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2753821.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-(methylthio)phenyl)propanamide](/img/structure/B2753824.png)